Benzo[h]quinazolin-4-amine
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Overview
Description
Benzo[h]quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinazolin-4-amine typically involves the cyclization of 2-aminobenzamides with various reagents. One common method includes the use of copper-catalyzed imidoylative cross-coupling reactions between 2-isocyanobenzoates and amines . This reaction utilizes copper(II) acetate as a catalyst and proceeds well in anisole, a sustainable solvent. Another method involves the use of molecular iodine to catalyze the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes with benzylamines .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the palladium-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids . This method allows for the efficient production of 4-arylquinazolines in good yields and can be readily scaled up to gram quantities.
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide as an oxidant to form quinazolin-4(3H)-ones.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidant under mild reaction conditions.
Reduction: Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions include quinazolin-4(3H)-ones, which are valuable intermediates in the synthesis of various biologically active compounds .
Scientific Research Applications
Benzo[h]quinazolin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzo[h]quinazolin-4-amine involves its interaction with molecular targets such as tyrosine kinases. By competing with ATP for binding to the tyrosine kinase, the compound suppresses autophosphorylation and downstream signaling . This inhibition of tyrosine kinases can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Benzo[h]quinazolin-4-amine can be compared with other similar compounds such as:
Quinazolin-4-amine: Both compounds share a similar core structure, but this compound has an additional fused benzene ring, which may confer different biological activities.
Quinazolin-4(3H)-one: This compound is a common oxidation product of this compound and has been extensively studied for its pharmacological properties.
Benzimidazole derivatives: These compounds also contain a fused benzene ring and have shown similar biological activities, particularly in cancer research.
This compound stands out due to its unique structure and potential for diverse applications in medicinal chemistry and other scientific fields.
Properties
CAS No. |
63963-39-3 |
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Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
benzo[h]quinazolin-4-amine |
InChI |
InChI=1S/C12H9N3/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h1-7H,(H2,13,14,15) |
InChI Key |
WDBNXGHKWZMQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CN=C3N |
Origin of Product |
United States |
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